molecular formula C17H15N3O3S B4998597 N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide

N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide

Cat. No. B4998597
M. Wt: 341.4 g/mol
InChI Key: RDMNFVCALICOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide, commonly known as MSQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MSQ is a sulfonyl hydrazide derivative of quinoline, which makes it a promising candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

MSQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MSQ is in the development of new drugs and therapeutic agents. MSQ has been found to possess antitumor, antimicrobial, and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of MSQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. MSQ has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects
MSQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. MSQ has also been found to have antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MSQ in lab experiments is its high potency and selectivity. MSQ has been found to be effective at low concentrations, which makes it a cost-effective option for research purposes. However, one of the main limitations of using MSQ in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on MSQ. One of the most promising areas of research is in the development of new drugs and therapeutic agents based on MSQ. MSQ has been found to have potent antitumor, antimicrobial, and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. Another area of research is in the optimization of the synthesis method of MSQ to improve its purity and yield. Finally, further studies are needed to fully understand the mechanism of action of MSQ and its effects on different biological systems.

Synthesis Methods

The synthesis of MSQ involves the reaction of 4-methylbenzenesulfonyl hydrazide with 2-chloroquinoline-3-carbaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or acetonitrile, and the product is obtained by filtration and recrystallization. The purity of the product can be improved by further purification methods such as column chromatography or HPLC.

properties

IUPAC Name

N'-(4-methylphenyl)sulfonylquinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-12-6-9-14(10-7-12)24(22,23)20-19-17(21)16-11-8-13-4-2-3-5-15(13)18-16/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMNFVCALICOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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